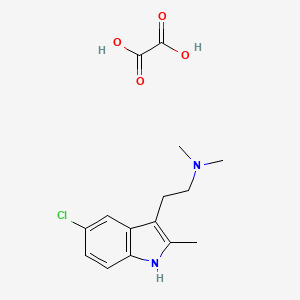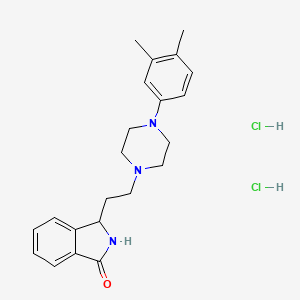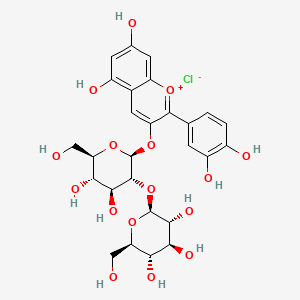
Cyanidin 3-sophoroside chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanidin 3-sophoroside is classified under the family of anthocyanin flavonoids, which are ubiquitously present as pigments in fruits, flowers and vegetables. This phenolic bioactive compound is known to exhibit powerful free radical scavenging activity. Cyanidin 3-sophoroside chloride is generally available as a chloride salt.
科学的研究の応用
Copigmentation Analysis
Cyanidin 3-sophoroside chloride (Cy 3-soph) has been studied for its copigmentation properties. In an analysis involving red raspberry extracts, Cy 3-soph demonstrated significant copigmentation effects when combined with various phenolic acids. This research highlighted the influences of pH, temperature, and the structure of anthocyanins and copigments on the copigmentation effect, showing that lower temperatures favored the reaction. The study provides valuable insights for applications in food chemistry and natural colorants (Sun, Cao, Bai, Liao, & Hu, 2010).
Degradation Pathways
The degradation pathways and products of Cy 3-soph when exposed to pulsed electric fields (PEF) were investigated. This study used UV-Visible spectrophotometry and HPLC-MS to identify the degradation products and proposed a mechanism different from thermal degradation. Such findings are crucial for understanding the stability and application of Cy 3-soph in food processing and preservation (Sun, Bai, Zhang, Liao, & Hu, 2011).
Novel Compound Isolation
A novel compound related to Cy 3-soph was isolated from the purple-violet flowers of Moricandia arvensis, characterized as a tetra-acylated cyanidin 3-sophoroside-5-glucoside. The discovery and characterization of such compounds expand the understanding of plant pigments and their potential applications in various fields including pharmacology and natural product chemistry (Tatsuzawa et al., 2013).
Inhibitory Effects on Polyphenol Oxidase
The inhibitory effects of Cy 3-soph on polyphenol oxidase (PPO) activity were explored. This study found that Cy 3-soph, extracted from Garcinia mangostana rind, showed potential as an anti-browning agent, which is significant for the food industry in controlling enzymatic browning and extending the shelf life of fresh produce (Hemachandran et al., 2017).
Antioxidant Capacity Analysis
Research on the effects of electrode materials on the degradation and antioxidant capacity of Cy 3-soph during PEF treatment indicated that stainless steel electrodes retained the compound most effectively. This study contributes to the understanding of how processing conditions affect the stability and antioxidant properties of natural pigments like Cy 3-soph in food products (Sun, Bai, Zhang, Liao, & Hu, 2011).
作用機序
Target of Action
The primary target of Cyanidin 3-sophoroside chloride is the enzyme polyphenol oxidase (PPO) . PPO is involved in the browning process of fruits and vegetables, and its inhibition can enhance the antioxidant capacity of these foods and prolong their storage period .
Mode of Action
This compound acts as a non-competitive reversible inhibitor of PPO . This means it binds to the enzyme at a site other than the active site, changing the enzyme’s shape and preventing it from catalyzing its reaction. The inhibition is reversible, meaning the compound can detach from the enzyme, allowing it to return to its original shape and resume its activity .
Biochemical Pathways
This compound belongs to the family of anthocyanin flavonoids, which are known for their powerful free radical scavenging activity . By inhibiting PPO, the compound prevents the oxidation of polyphenols, thereby preserving their antioxidant activity. This can enhance the antioxidant capacity of fruits and vegetables, contributing to their health benefits .
Result of Action
The inhibition of PPO by this compound results in a decrease in the browning of fruits and vegetables, enhancing their antioxidant capacity . This can have various health benefits, as antioxidants are known to combat oxidative stress, a key factor in many chronic diseases .
Safety and Hazards
生化学分析
Biochemical Properties
Cyanidin 3-sophoroside chloride plays a significant role in biochemical reactions. It is known to interact with enzymes such as Polyphenol oxidase (PPO), where it acts as a potent non-competitive reversible inhibitor . This interaction can inhibit the degree of PPO browning, enhance the antioxidant damage capacity of fruits, and prolong their storage period .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It is known to exhibit powerful free radical scavenging activity , which can influence cell function by protecting cells from oxidative stress. This compound also has strong antioxidant, cardioprotective, anti-inflammatory, neuroprotective, anticancer, cytoprotective, and anti-diabetic activities against oxidative stress-related illnesses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. As a potent non-competitive reversible PPO inhibitor, it binds to the PPO enzyme, thereby inhibiting its activity . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and alterations in metabolic pathways.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound exhibits changes in its effects. It is known for its stability and does not degrade easily . Long-term effects on cellular function observed in in vitro or in vivo studies include enhanced antioxidant damage capacity and prolonged storage period of fruits .
Metabolic Pathways
This compound is involved in the anthocyanin biosynthesis pathway . It interacts with enzymes such as PPO in this pathway
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16.ClH/c28-7-17-19(34)21(36)23(38)26(41-17)43-25-22(37)20(35)18(8-29)42-27(25)40-16-6-11-13(32)4-10(30)5-15(11)39-24(16)9-1-2-12(31)14(33)3-9;/h1-6,17-23,25-29,34-38H,7-8H2,(H3-,30,31,32,33);1H/t17-,18-,19-,20-,21+,22+,23-,25-,26+,27-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNFWBVNFUISGD-VENVAYKGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClO16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[14-Hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B3028229.png)
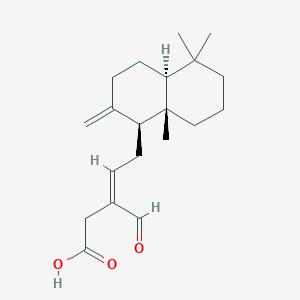
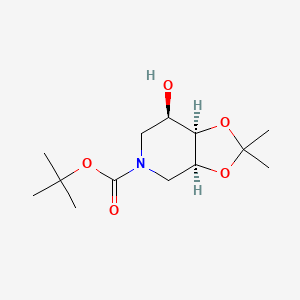
![2-Cyclopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028237.png)
![2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3028238.png)
![Ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B3028239.png)
![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B3028240.png)
![3-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3028241.png)

![2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028244.png)
![7-Hexyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B3028245.png)
